

7-APB Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity

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Compound of Interest

Compound Name: 7-Apb hydrochloride

Cat. No.: B158448

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Introduction

7-(2-Aminopropyl)benzofuran (7-APB) hydrochloride is a psychoactive substance belonging to the benzofuran class. Structurally related to amphetamine and its derivatives, it has been identified as a monoamine releasing agent.^[1] This technical guide provides a detailed overview of the receptor binding affinity of **7-APB hydrochloride**, compiling quantitative data, experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Receptor Binding Affinity and Functional Activity

The primary mechanism of action for 7-APB involves its interaction with monoamine transporters, specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It functions as an inhibitor of these transporters, leading to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine. Furthermore, 7-APB exhibits activity at serotonin 5-HT₂ receptor subtypes. The following tables summarize the in vitro receptor binding and functional activity data for **7-APB hydrochloride**.

Table 1: Monoamine Transporter Inhibition by 7-APB

Transporter	IC ₅₀ (nM)
Serotonin Transporter (SERT)	2,330 ± 540
Dopamine Transporter (DAT)	5,680 ± 1,210
Norepinephrine Transporter (NET)	610 ± 140

Data sourced from Rickli et al. (2015). Values are presented as mean ± SEM.

Table 2: 5-HT Receptor Activity of 7-APB

Receptor	Assay Type	Parameter	Value (nM)
5-HT _{2a}	Radioligand Binding	K _i	>10,000
5-HT _{2a}	Functional Assay (Ca ²⁺)	EC ₅₀	1,810 ± 210
E _{max}	60 ± 4%		
5-HT _{2e}	Radioligand Binding	K _i	>10,000
5-HT _{2e}	Functional Assay (Ca ²⁺)	EC ₅₀	2,700 ± 400
E _{max}	80 ± 3%		

Data sourced from Rickli et al. (2015). Values are presented as mean ± SEM. E_{max} is relative to the maximal effect of serotonin.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for determining the receptor binding affinity and functional activity of **7-APB hydrochloride**.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

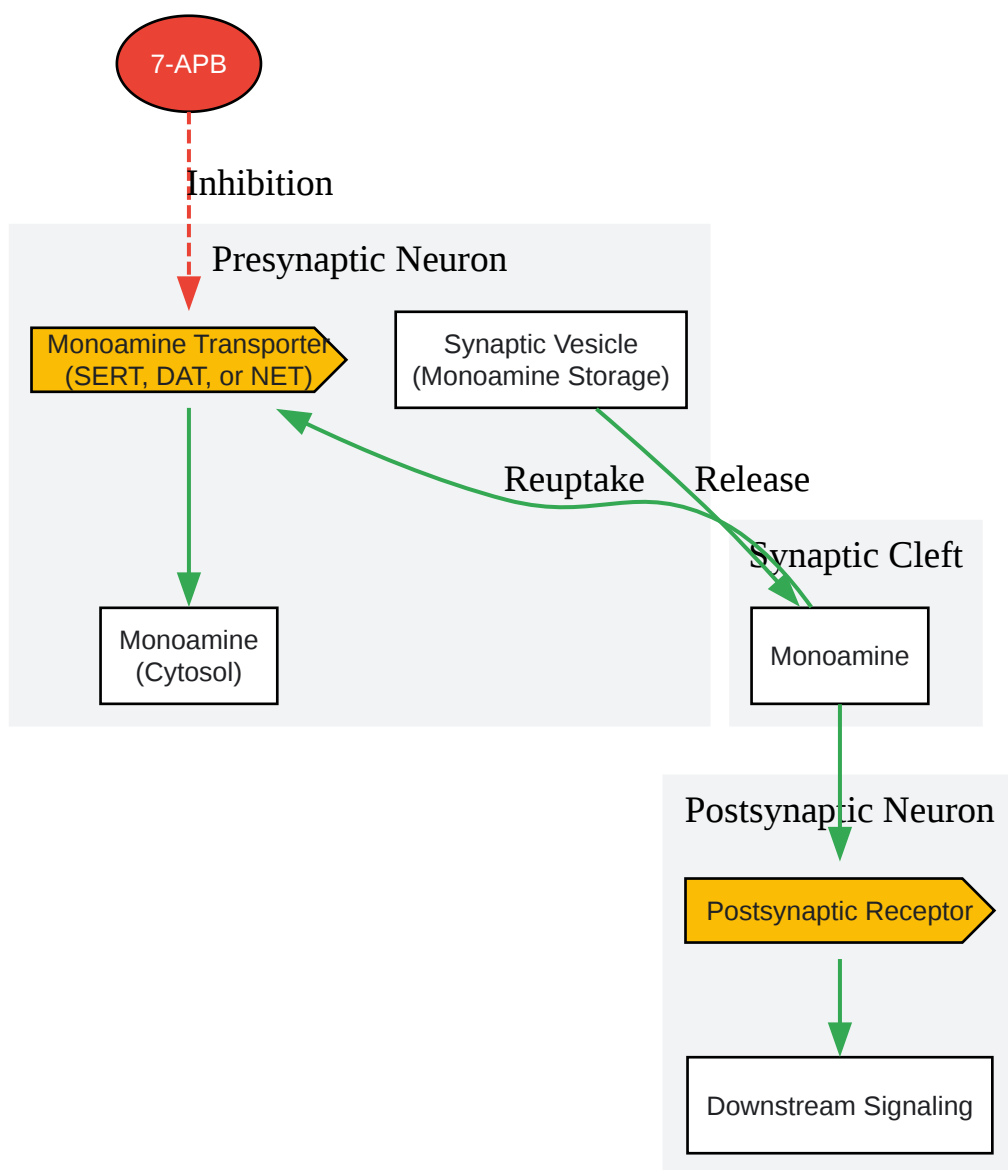
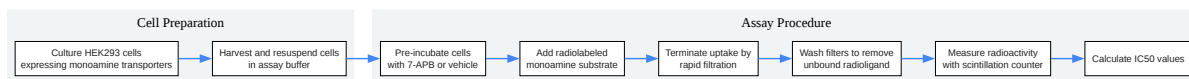
Cell Culture and Preparation:

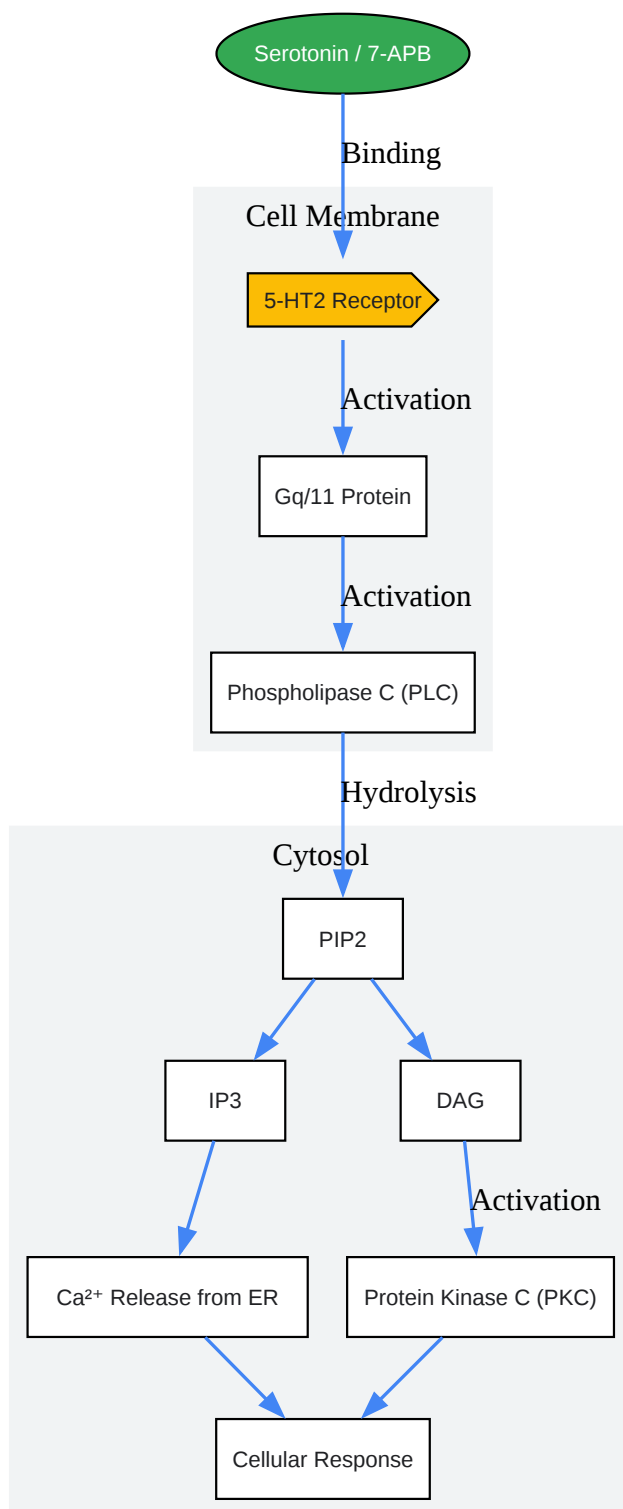
- Human Embryonic Kidney 293 (HEK293) cells, stably transfected with human SERT, DAT, or NET, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).
- Cells are grown to 80-90% confluency before being harvested.

Assay Procedure:

- Cell Suspension: Harvested cells are resuspended in a Krebs-Ringer-HEPES buffer at a specified density (e.g., 2×10^5 cells/mL).
- Incubation with Test Compound: Aliquots of the cell suspension are pre-incubated with varying concentrations of **7-APB hydrochloride** or a vehicle control for a defined period (e.g., 10 minutes) at room temperature.
- Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of a radiolabeled monoamine substrate (e.g., [^3H]5-HT for SERT, [^3H]dopamine for DAT, or [^3H]norepinephrine for NET).
- Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the cells containing the radiolabeled substrate from the incubation medium.
- Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
- Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC_{50}) is calculated by non-linear regression analysis of the concentration-response curves.

Workflow for Monoamine Transporter Uptake Inhibition Assay





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References

- 1. Monoamine Uptake Transporter Inhibition [bio-protocol.org]
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